1-Phthalazineacetic acid

Description

Properties

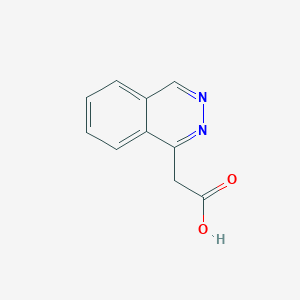

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-phthalazin-1-ylacetic acid |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)5-9-8-4-2-1-3-7(8)6-11-12-9/h1-4,6H,5H2,(H,13,14) |

InChI Key |

RIIVBOIBIOLLPO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2CC(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

1-Phthalazineacetic acid and its derivatives have been extensively studied for their anticancer properties. Various studies indicate that these compounds exhibit significant cytotoxic effects against multiple cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in tumor cells and the inhibition of specific molecular targets, such as the vascular endothelial growth factor receptor 2 (VEGFR2) . For instance, a study reported that phthalazine-based compounds showed remarkable growth inhibition in various cancer cell lines, including leukemia and breast cancer cells, with some derivatives achieving over 90% inhibition at certain concentrations .

-

Case Studies :

- A study evaluated a series of phthalazine derivatives against the NCI 60 cell line panel, revealing that several compounds demonstrated a distinctive pattern of sensitivity across different types of cancers .

- Another investigation focused on novel phthalazine derivatives that induced apoptosis in HCT-116 colon cancer cells through VEGFR2 inhibition .

Enzyme Inhibition

This compound has shown promising results as an inhibitor of various enzymes involved in critical biological processes:

- Poly(ADP-ribose) Polymerase (PARP) : Compounds derived from phthalazine are recognized for their ability to inhibit PARP, an enzyme involved in DNA repair mechanisms. This inhibition can enhance the cytotoxic effects of chemotherapeutic agents, particularly in cancers associated with BRCA mutations .

- Aldose Reductase : Some phthalazine derivatives have been studied for their potential to inhibit aldose reductase, which is relevant in diabetic complications such as retinopathy and neuropathy. For example, Zopolrestat is a phthalazinone derivative that has been examined for its clinical efficacy in preventing diabetes-related complications .

Other Therapeutic Applications

Beyond anticancer properties and enzyme inhibition, this compound exhibits a range of other biological activities:

- Antimicrobial Activity : Phthalazine derivatives have been investigated for their antimicrobial properties against various pathogens. Their efficacy as antimicrobial agents highlights their potential role in treating infectious diseases .

- Anti-inflammatory and Analgesic Effects : Research indicates that some phthalazine-based compounds possess anti-inflammatory and analgesic activities, making them candidates for treating conditions like arthritis and chronic pain .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Alkylation and Acylation

-

N-Alkylation : Reaction of phthalazinone 4 with ethyl bromoacetate in dry acetone produces N-alkyl derivatives (e.g., compound 12 ) via an S<sub>N</sub>2 mechanism. Oxygen’s lower nucleophilicity ensures exclusive N-alkylation .

-

Acylation : Treatment with benzoyl chloride forms N-benzoyl derivatives, while acetic anhydride leads to O-acetylation (compound 17 ) .

Heterocycle Formation

1-Phthalazineacetic acid derivatives serve as precursors for heterocyclic scaffolds:

Tautomerism and Stability

Phthalazin-1-ol (lactim form) exhibits higher thermodynamic stability than phthalazin-1-one (lactam) due to intramolecular hydrogen bonding (IR: δ<sub>OH</sub> = 10.23 ppm vs. δ<sub>NH</sub> = 6.46 ppm) . DFT simulations confirm a 70% equilibrium favoring phthalazin-1-ol at 481 K .

Thermodynamic and Kinetic Data

Reaction parameters for thermal degradation:

| Parameter | Phthalazin-1-one (4) | Phthalazin-1-ol (5) |

|---|---|---|

| Activation Energy (E) | 60 kJ/mol | 53 kJ/mol |

| Pre-exponential Factor (A) | 1.1 × 10⁶ min⁻¹ | 1.0 × 10⁶ min⁻¹ |

| Equilibrium Temperature | 397 K | 413 K |

The lower activation energy for phthalazin-1-ol supports its dominance under microwave conditions .

Mechanistic Insights

-

Hydrazone Intermediate : Reactions with hydrazine proceed via hydrazone formation, followed by cyclization (Scheme 1, ). Steric effects from chlorophenoxy groups favor ketonic carbonyl reactivity over carboxylic acid .

-

Regioselectivity : Thiourea derivatives (e.g., compound 8 ) form via nucleophilic attack by thiosemicarbazide on benzoxazinone intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Zopolrestat and Congeners

Zopolrestat, a direct derivative of 1-phthalazineacetic acid, incorporates a benzothiazole substituent to enhance binding affinity to aldose reductase. Compared to earlier ARIs like sorbinil (a spirohydantoin derivative), zopolrestat demonstrates superior inhibitory activity (IC₅₀ = 3 nM vs. sorbinil’s IC₅₀ = 40 nM) and oral bioavailability . Its trifluoromethyl group improves metabolic stability, while the phthalazineacetic acid moiety ensures competitive binding to the enzyme’s active site .

1-Naphthaleneacetic Acid

1-Naphthaleneacetic acid (NAA) shares structural similarities with this compound, replacing the phthalazine ring with a naphthalene system. While NAA is primarily used as a plant growth regulator , its lack of nitrogen atoms in the bicyclic core eliminates aldose reductase inhibitory activity. This highlights the necessity of the phthalazine ring’s electronic and steric properties for targeting enzymes like aldose reductase .

Phthalazinone Derivatives

Phthalazinone derivatives, such as methyl (1-oxo-4-phenylphthalazin-2-yl)acetate, modify the core structure by introducing ketone or ester groups. These derivatives often exhibit reduced potency compared to this compound analogs due to decreased acidity of the acetic acid moiety, which is critical for hydrogen bonding with aldose reductase .

Fibrate Derivatives

Fibrates like gemfibrozil and fenofibrate (carboxylic acid-containing compounds) inhibit carbonyl-reducing enzymes but lack the phthalazine scaffold. Their mechanisms diverge from this compound derivatives, targeting peroxisome proliferator-activated receptors (PPARs) rather than aldose reductase .

Data Tables: Comparative Analysis

Table 1. Inhibitory Potency of Selected Aldose Reductase Inhibitors

| Compound | Structure | IC₅₀ (nM) | Plasma Half-Life (h) | Key Features |

|---|---|---|---|---|

| This compound | Phthalazine + acetic acid | N/A | N/A | Scaffold for zopolrestat |

| Zopolrestat | + benzothiazole-CF₃ | 3 | 27.5 | High potency, oral activity |

| Sorbinil | Spirohydantoin | 40 | 12 | Early-generation ARI |

| 1-Naphthaleneacetic acid | Naphthalene + acetic acid | >10,000 | N/A | No enzyme inhibition |

Table 2. Structural Modifications and Bioactivity

Key Research Findings

Synthetic Versatility : this compound derivatives are synthesized via reactions with hydrazine, thiocyanate, or aromatic amines, enabling diverse functionalization .

Pharmacological Superiority: Zopolrestat outperforms non-phthalazine ARIs (e.g., hydantoins) in both in vitro and in vivo models, attributed to optimized lipophilicity and electronic effects .

Clinical Relevance : Zopolrestat’s prolonged half-life and bioavailability make it a candidate for long-term management of diabetic complications, though newer analogs continue to be explored .

Preparation Methods

Synthesis of Phthalhydrazide

The preparation of 1-phthalazineacetic acid often begins with the synthesis of phthalhydrazide, a key intermediate. As demonstrated by, phthalhydrazide is synthesized by refluxing phthalic anhydride with hydrazine monohydrate in acetic acid for 4 hours. This reaction proceeds via nucleophilic attack of hydrazine on the electrophilic carbonyl groups of phthalic anhydride, yielding phthalhydrazide in high purity after crystallization.

Multicomponent Reaction with Aldehydes and Dimedones

Phthalhydrazide undergoes a three-component reaction with substituted aldehydes and dimedones (5,5-dimethyl-1,3-cyclohexanedione) in the presence of humic acid as a catalyst. The reaction mechanism involves:

-

Knoevenagel Condensation : Humic acid activates the aldehyde, facilitating nucleophilic attack by the enolized dimedone to form a chalcone-like intermediate.

-

Michael Addition : Phthalhydrazide attacks the α,β-unsaturated ketone intermediate, followed by cyclization and dehydration to yield pyrazole-phthalazine hybrids.

While this method primarily generates hybrid structures, functionalization of the phthalazine core with acetic acid can be achieved by introducing glycine derivatives or bromoacetic acid during the cyclization step. Reaction conditions include ethanol as the solvent, reflux (78°C), and a 12–18-hour reaction time, with yields dependent on the substituents of the aldehyde.

Alkylation and Ester Hydrolysis

Bromoalkylation of Phthalazine Derivatives

A patent by discloses the synthesis of ethyl 2-bromo-4-[2-(3-halopyridin-2-yl)hydrazinyl]phthalazine-1-acetate, a precursor to this compound. The process involves:

-

Bromoalkylation : Treating phthalazine with ethyl 2-bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the ethyl acetate moiety at the 1-position.

-

Hydrazine Coupling : Reacting the brominated intermediate with 3-halopyridin-2-yl hydrazine to form the hydrazinyl-phthalazine derivative.

Hydrolysis to Carboxylic Acid

The ethyl ester intermediate is hydrolyzed under acidic (HCl) or basic (NaOH) conditions to yield this compound. For example, stirring the ester with 10% aqueous NaOH at 60°C for 2 hours, followed by acidification with HCl, precipitates the crude acid, which is purified via recrystallization.

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Bromoalkylation | K₂CO₃, DMF, 80°C, 6h | 65% | 90% |

| Ester Hydrolysis | 10% NaOH, 60°C, 2h | 85% | 95% |

Direct Carboxylation Strategies

Challenges and Limitations

Direct carboxylation of phthalazine remains hypothetical, as current literature focuses on naphthalene systems. Key barriers include the lower reactivity of phthalazine’s nitrogen-containing aromatic system and the need for specialized equipment to handle gaseous CO₂.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

-

Multicomponent Condensation : Offers structural diversity but requires multiple purification steps, limiting industrial scalability.

-

Alkylation-Hydrolysis : Higher yields (85%) and simpler workup make this method suitable for large-scale production.

-

Direct Carboxylation : Theoretical advantages in atom economy are offset by unresolved technical challenges.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 1-Phthalazineacetic acid?

- Methodological Answer : Synthesis typically involves condensation reactions of phthalazine derivatives with acetic acid precursors. For example, Mylari et al. (1991) describe the synthesis of this compound derivatives via alkylation of phthalazine intermediates using trifluoromethylbenzothiazole groups . Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Ensure reproducibility by documenting solvent systems, reaction temperatures, and purification steps in line with standardized protocols .

Q. How can researchers optimize analytical methods for detecting impurities in this compound?

- Methodological Answer : Combine chromatographic techniques (e.g., HPLC with UV detection) and spectroscopic methods (FT-IR, NMR) to identify and quantify impurities. For trace-level analysis, use tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters. Calibrate instruments using certified reference standards and validate methods per ICH guidelines (specificity, linearity, accuracy). Address batch-to-batch variability by implementing stringent quality control (QC) checks, as outlined in peptide synthesis best practices .

Advanced Research Questions

Q. What computational approaches are effective in predicting the bioactivity of this compound derivatives?

- Methodological Answer : Apply 3D quantitative structure-activity relationship (3D-QSAR) models to correlate molecular descriptors (e.g., electrostatic potentials, steric fields) with aldose reductase inhibition, a key therapeutic target for diabetic complications . Complement with free energy perturbation (FEP) simulations to estimate binding affinities. Validate predictions using in vitro enzymatic assays, ensuring alignment between computational and experimental IC50 values .

Q. How can researchers resolve contradictory data in studies on this compound’s mechanism of action?

- Methodological Answer : Conduct systematic meta-analyses of existing literature to identify variables influencing outcomes (e.g., assay conditions, cell lines). Design controlled experiments to isolate confounding factors, such as pH-dependent solubility or metabolite interference. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance. Cross-validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) for binding studies .

Q. What experimental designs are suitable for evaluating structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., substituents at the phthalazine ring or acetic acid moiety). Test these derivatives in enzyme inhibition assays (e.g., aldose reductase) and cellular models (e.g., hyperglycemia-induced oxidative stress). Use multivariate regression analysis to quantify contributions of structural features to bioactivity. Reference prior SAR studies on zopolrestat derivatives for benchmarking .

Q. How should researchers address batch-to-batch variability in this compound used for sensitive bioassays?

- Methodological Answer : Implement advanced QC measures, such as peptide content analysis and residual solvent profiling, to minimize variability. For cell-based assays, pre-test batches for endotoxin levels and solubility in assay buffers. Normalize data using internal controls (e.g., reference inhibitors) and report batch-specific QC parameters in supplementary materials .

Methodological and Data Analysis Challenges

Q. What strategies ensure robust statistical analysis of this compound’s pharmacokinetic data?

- Methodological Answer : Use non-compartmental analysis (NCA) for initial pharmacokinetic parameter estimation (e.g., AUC, Cmax). For complex models, apply compartmental analysis via software like Phoenix WinNonlin. Address outliers using Grubbs’ test and ensure data normality with Shapiro-Wilk tests. Report confidence intervals and effect sizes to enhance reproducibility .

Q. How can researchers validate the purity of this compound in multi-institutional studies?

- Methodological Answer : Establish inter-laboratory validation protocols using shared reference standards. Perform round-robin testing with blinded samples and harmonize analytical methods (e.g., identical HPLC columns, mobile phases). Publish detailed characterization data in open-access repositories to facilitate cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.